![molecular formula C18H17N3O6S B2438738 1-(2-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 879931-30-3](/img/structure/B2438738.png)
1-(2-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of thieno[3,4-d]imidazoles This compound is characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, along with a tetrahydrothienoimidazole core
Métodos De Preparación
The synthesis of 1-(2-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoimidazole Core: The synthesis begins with the preparation of the thienoimidazole core through a cyclization reaction involving appropriate precursors.
Introduction of Methoxy and Nitro Groups: The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure selective substitution.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thienoimidazole core to introduce the dioxide functionality. This is typically achieved using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to convert the nitro group to an amino group, resulting in the formation of corresponding amine derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Inducing Cellular Stress: The compound can induce cellular stress, leading to the activation of stress response pathways and affecting cell survival and function.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)imidazolidine-2,4-dione: This compound has a similar structure but lacks the thieno ring, resulting in different chemical and biological properties.
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: This compound is similar but lacks the dioxide functionality, leading to differences in reactivity and applications.
1-(2-Methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-thione:
The uniqueness of 1-(2-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-17-8-3-2-7-14(17)20-16-11-28(25,26)10-15(16)19(18(20)22)12-5-4-6-13(9-12)21(23)24/h2-9,15-16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXZDMMMVSOULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2438658.png)

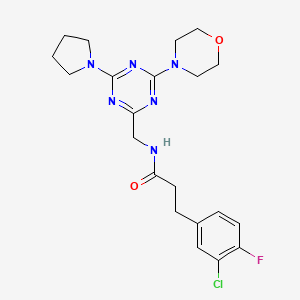
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)

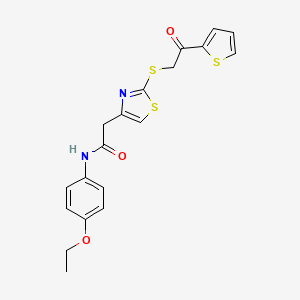
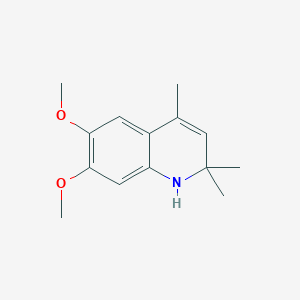

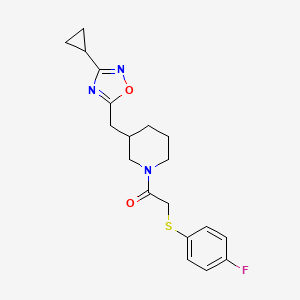
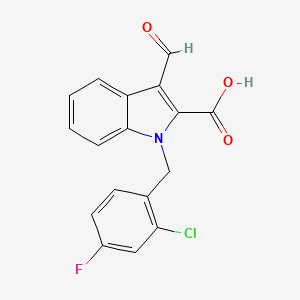
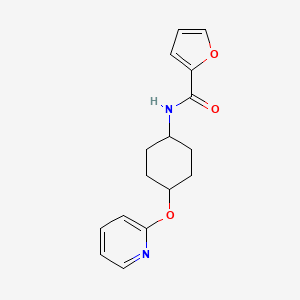
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)
